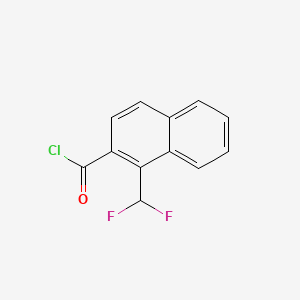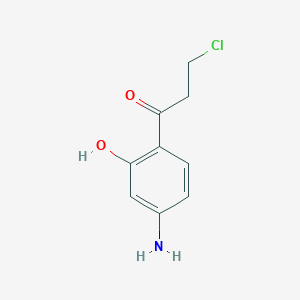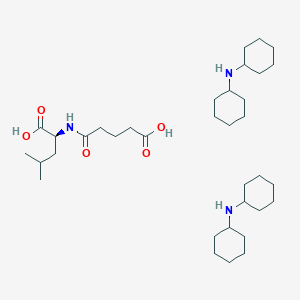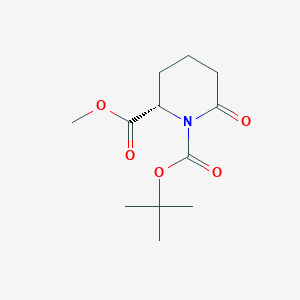
(S)-1-tert-butyl 2-methyl 6-oxopiperidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(TERT-BUTYL) 2-METHYL (S)-6-OXOPIPERIDINE-1,2-DICARBOXYLATE is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl and methyl groups, as well as oxo and dicarboxylate functionalities. Its distinct chemical properties make it a valuable subject of study in synthetic organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(TERT-BUTYL) 2-METHYL (S)-6-OXOPIPERIDINE-1,2-DICARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl and methyl groups through alkylation reactions. The oxo and dicarboxylate functionalities are then introduced via oxidation and esterification reactions, respectively. The reaction conditions often require the use of strong bases, oxidizing agents, and catalysts to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microreactor technology allows for precise control over reaction parameters, leading to higher yields and reduced waste . Additionally, the scalability of these methods ensures that large quantities of the compound can be produced for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(TERT-BUTYL) 2-METHYL (S)-6-OXOPIPERIDINE-1,2-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functionalities.
Substitution: The tert-butyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide variety of alkyl or aryl derivatives .
Applications De Recherche Scientifique
1-(TERT-BUTYL) 2-METHYL (S)-6-OXOPIPERIDINE-1,2-DICARBOXYLATE has numerous applications in scientific research:
Mécanisme D'action
The mechanism by which 1-(TERT-BUTYL) 2-METHYL (S)-6-OXOPIPERIDINE-1,2-DICARBOXYLATE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-TERT-BUTYL 2-ETHYL-3-OXOPYRROLIDINE-1,2-DICARBOXYLATE: Similar in structure but with an ethyl group instead of a methyl group.
1-TERT-BUTYL 2-METHYL-3-OXOPYRROLIDINE-1,2-DICARBOXYLATE: Similar but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-(TERT-BUTYL) 2-METHYL (S)-6-OXOPIPERIDINE-1,2-DICARBOXYLATE is unique due to its specific substitution pattern and the presence of both oxo and dicarboxylate functionalities. This combination of features gives it distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
183890-38-2 |
|---|---|
Formule moléculaire |
C12H19NO5 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-methyl (2S)-6-oxopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-8(10(15)17-4)6-5-7-9(13)14/h8H,5-7H2,1-4H3/t8-/m0/s1 |
Clé InChI |
YEPHUWXGDVXZPY-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@@H](CCCC1=O)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)N1C(CCCC1=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



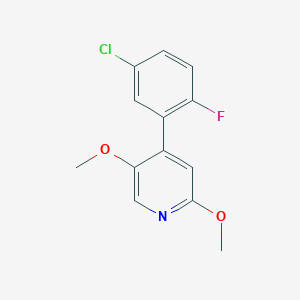

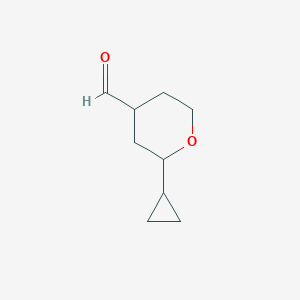
![(S)-1-(2-(1-methyl-1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B14043212.png)
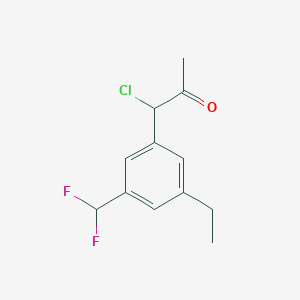
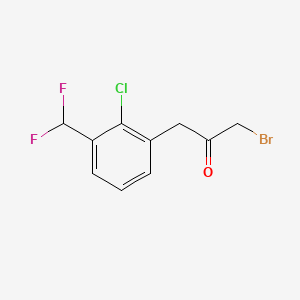
![(2S,2'S)-3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-aminopropanoic acid) 2hcl](/img/structure/B14043226.png)
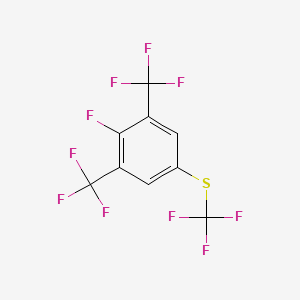
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14043235.png)
